molecular formula C11H17N B13779040 2,2-Dimethyl-6-methylenecyclohexaneacetonitrile CAS No. 67801-22-3

2,2-Dimethyl-6-methylenecyclohexaneacetonitrile

Cat. No.: B13779040
CAS No.: 67801-22-3
M. Wt: 163.26 g/mol
InChI Key: NLSLGTHGRIYBME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-methylenecyclohexaneacetonitrile is an organic compound with the molecular formula C11H17N. It is a nitrile derivative of cyclohexane, characterized by the presence of a methylene group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-methylenecyclohexaneacetonitrile typically involves the reaction of cyclohexanone with a suitable nitrile source under basic conditions. One common method is the reaction of cyclohexanone with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-methylenecyclohexaneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Alkyl halides, organometallic reagents (e.g., Grignard reagents)

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-6-methylenecyclohexaneacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-methylenecyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-methylenecyclohexaneacetonitrile is unique due to the presence of both a nitrile group and a methylene group on the cyclohexane ring.

Properties

CAS No.

67801-22-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(2,2-dimethyl-6-methylidenecyclohexyl)acetonitrile

InChI

InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h10H,1,4-7H2,2-3H3

InChI Key

NLSLGTHGRIYBME-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1CC#N)C

Origin of Product

United States

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